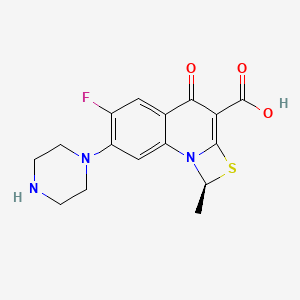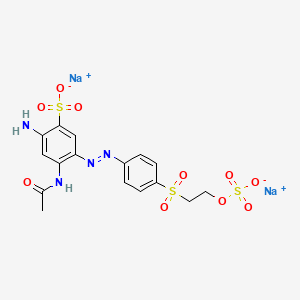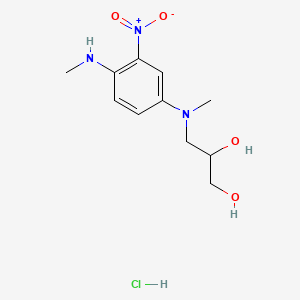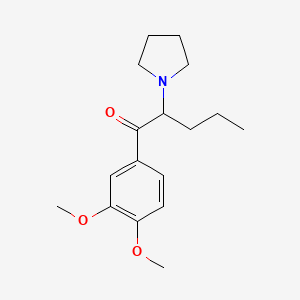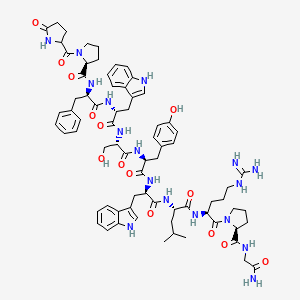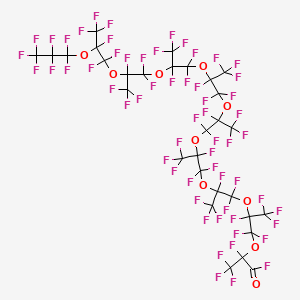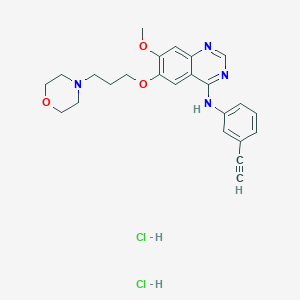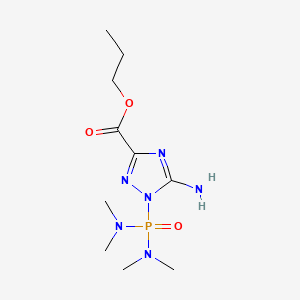
1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N',N'-tetramethyldiaminophosphinyl), propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester is a complex organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester typically involves the cyclization of β-acylamidrazones. One common method includes the treatment of ethyl β-N-Boc-oxalamidrazone with carboxylic acid chlorides in anhydrous pyridine at elevated temperatures . This method allows for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with various substituents at position 5 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazole-3-carboxylic acid: A simpler analog with similar core structure but lacking the additional functional groups.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another derivative with different substituents, used in the synthesis of energetic salts.
Methyl-1H-1,2,4-triazole-3-carboxylate: A methyl ester derivative used as a precursor for nucleoside analogues.
Uniqueness
1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
78371-74-1 |
|---|---|
Molekularformel |
C10H21N6O3P |
Molekulargewicht |
304.29 g/mol |
IUPAC-Name |
propyl 5-amino-1-[bis(dimethylamino)phosphoryl]-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H21N6O3P/c1-6-7-19-9(17)8-12-10(11)16(13-8)20(18,14(2)3)15(4)5/h6-7H2,1-5H3,(H2,11,12,13) |
InChI-Schlüssel |
HVRLLHWOMFXADV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=NN(C(=N1)N)P(=O)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


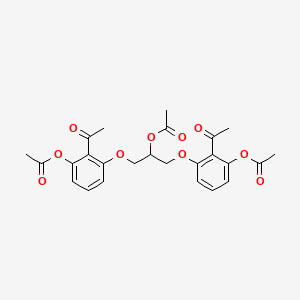
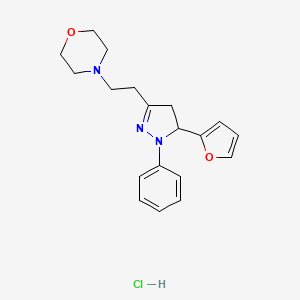
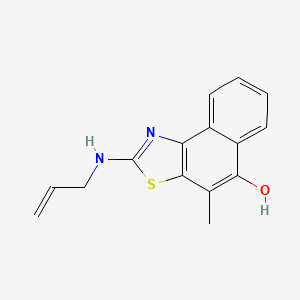
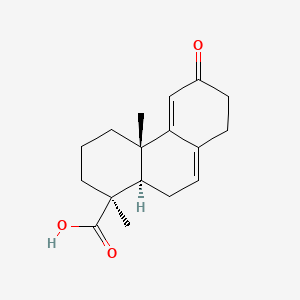
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)
